The synthesis of AZD7687 involves a multi-step process starting with a pyrazinecarboxamide scaffold []. This scaffold is then modified through a series of reactions, including alkylations, amidations, and coupling reactions, to introduce the desired substituents and functionalities. The specific details of the synthetic route, including reagents, reaction conditions, and yields, are described in the literature [].
AZD7687 exerts its biological effects by binding to and inhibiting DGAT1 [, ]. This inhibition prevents the esterification of diacylglycerol to form triglycerides, effectively reducing the synthesis and accumulation of triglycerides within cells [, ]. This mechanism of action has implications for lipid metabolism and energy homeostasis.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: